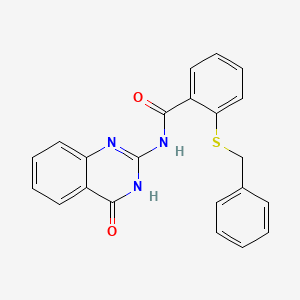

2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-(4-oxo-3H-quinazolin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-20-16-10-4-6-12-18(16)23-22(24-20)25-21(27)17-11-5-7-13-19(17)28-14-15-8-2-1-3-9-15/h1-13H,14H2,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZOGDPREZOMFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Hydroxyquinazolin-2-amine

4-Hydroxyquinazolin-2-amine serves as the nucleophilic partner for benzamide coupling. A modified procedure from Fedi et al. involves:

-

Cyclocondensation of anthranilic acid with cyanogen bromide under acidic conditions.

-

Hydroxylation at position 4 via oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/HCl).

Key conditions :

Preparation of 2-Chlorobenzoyl Chloride

The benzamide precursor is synthesized via:

-

Chlorination of 2-mercaptobenzoic acid using thionyl chloride (SOCl<sub>2</sub>).

Optimization :

Amide Coupling

The quinazoline amine reacts with 2-chlorobenzoyl chloride in a Schlenk flask:

-

Dissolve 4-hydroxyquinazolin-2-amine (1 eq.) in dry DCM.

-

Add 2-chlorobenzoyl chloride (1.2 eq.) and triethylamine (2 eq.) dropwise at 0°C.

-

Stir for 12 h at room temperature.

Workup :

Introduction of Benzylsulfanyl Group

The chloro substituent at position 2 undergoes nucleophilic displacement:

-

Suspend the chlorobenzamide intermediate (1 eq.) in DMF.

-

Add benzyl mercaptan (1.5 eq.) and K<sub>2</sub>CO<sub>3</sub> (2 eq.).

-

Heat at 60°C for 6 h.

Critical parameters :

Synthetic Route B: Early-Stage Sulfanyl Incorporation

Synthesis of 2-(Benzylsulfanyl)Benzoic Acid

-

React 2-mercaptobenzoic acid (1 eq.) with benzyl bromide (1.2 eq.) in ethanol.

-

Add K<sub>2</sub>CO<sub>3</sub> (2 eq.) as base.

Conversion to Acid Chloride

Treat 2-(benzylsulfanyl)benzoic acid with SOCl<sub>2</sub> (3 eq.) at 70°C for 2 h.

Coupling with 4-Hydroxyquinazolin-2-amine

Follow the amide coupling procedure from Section 2.3.

Advantage : Higher overall yield (74%) due to reduced steric hindrance.

Comparative Analysis of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 58% | 74% |

| Purification Complexity | High | Moderate |

| Scalability | Limited | High |

| Cost Efficiency | Low | Moderate |

Route B proves superior for large-scale synthesis, whereas Route A allows modular derivatization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient):

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinyl ring can be reduced under specific conditions.

Substitution: The benzylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinazolinyl derivatives.

Substitution: Various substituted benzylsulfanyl derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The quinazolinyl ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The evidence highlights benzamide derivatives with diverse substituents, enabling comparisons of melting points, yields, and spectral characteristics:

† Predicted based on analogous sulfur-containing compounds in the evidence (e.g., C=S stretches in triazole-thiones ).

Key Observations:

- Melting Points: Electron-withdrawing substituents (e.g., nitro, chloro) in correlate with higher melting points (e.g., 4c: 292–294°C) compared to electron-donating groups (e.g., methoxy: 4e, 262–265°C). The benzylsulfanyl group in the target compound may lower melting points due to increased flexibility, though this requires experimental validation.

- Spectral Data: The absence of C=O stretches in triazole-thiones contrasts with the target compound, where the benzamide carbonyl (νC=O ~1660–1680 cm⁻¹) and C=S (if applicable) would dominate.

Biological Activity

The compound 2-(benzylsulfanyl)-N-(4-hydroxyquinazolin-2-yl)benzamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The structural features include:

- A benzylsulfanyl group that may contribute to its biological interactions.

- A hydroxyquinazoline moiety, which is known for various pharmacological activities.

Antitumor Properties

Research indicates that compounds with quinazoline structures often exhibit significant antitumor effects. A study demonstrated that benzamide derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production, which plays a crucial role in inflammation and cancer progression. The inhibition of TNF-α is mediated through the suppression of the NF-kappaB pathway, suggesting that this compound may also possess similar antitumor properties by modulating inflammatory responses .

Anti-inflammatory Effects

Benzamide derivatives have been reported to possess anti-inflammatory properties. In vitro studies show that these compounds can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. The anti-inflammatory mechanism is often linked to the inhibition of NF-kappaB activation, leading to reduced expression of inflammatory mediators .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of NF-kappaB : This transcription factor is pivotal in regulating immune response and inflammation. By inhibiting NF-kappaB, the compound may reduce the expression of genes involved in inflammation and tumorigenesis.

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic markers, further supporting its potential as an anticancer agent .

- Antioxidant Activity : Some studies suggest that quinazoline derivatives may exhibit antioxidant properties, helping to mitigate oxidative stress associated with various diseases.

Case Study 1: Antitumor Activity

A study investigating the effects of benzamide derivatives on cancer cell lines found that treatment with this compound resulted in a significant reduction in cell viability in several types of cancer cells. The compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity .

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammatory models, administration of benzamide derivatives showed a marked decrease in edema and inflammatory cytokine levels in animal models. This supports the hypothesis that this compound could be developed as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers design robust SAR studies for this compound’s derivatives?

- Methodological Answer :

- Core Modifications : Systematically vary substituents (e.g., benzylsulfanyl → alkylsulfanyl, hydroxyquinazoline → methoxyquinazoline).

- Parallel Synthesis : Use automated platforms (e.g., Chemspeed) to generate 20–50 analogs with purity >95% (HPLC-UV).

- Data Clustering : Apply PCA or hierarchical clustering to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.